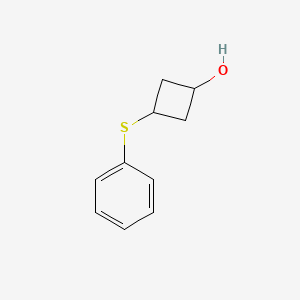

3-(Phenylsulfanyl)cyclobutan-1-ol

Description

Significance of Cyclobutane (B1203170) Derivatives in Contemporary Organic Synthesis

Cyclobutane derivatives have emerged as crucial building blocks in contemporary organic synthesis. acs.org Historically considered mere chemical curiosities due to their inherent instability, chemists now harness their unique properties for the construction of complex molecular architectures. acs.org The accessibility of these four-membered rings through reliable and high-yield preparative methods, such as [2+2] cycloadditions, has further cemented their importance. acs.orgbaranlab.orgorganic-chemistry.org These derivatives serve as versatile starting materials for synthesizing a wide array of acyclic and cyclic compounds, including intricate carbo- and heterocyclic systems. acs.org

Role of Ring Strain in Cyclobutane Reactivity and Design

The reactivity of cyclobutane is dominated by its significant ring strain, which is a combination of angle strain and torsional strain. masterorganicchemistry.comwikipedia.org The internal C-C-C bond angles in a planar cyclobutane would be 90°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. fiveable.melibretexts.org This deviation, known as angle strain, leads to less effective orbital overlap and weaker C-C bonds compared to their acyclic counterparts. masterorganicchemistry.comchemistrysteps.com

To alleviate some of the torsional strain that would arise from all eight hydrogen atoms being eclipsed in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation. masterorganicchemistry.comfiveable.me Despite this puckering, the ring strain energy remains high (approximately 26 kcal/mol). masterorganicchemistry.comwikipedia.org This stored energy is a key driving force for many reactions involving cyclobutanes. masterorganicchemistry.comfiveable.me Chemists can strategically design synthetic routes that leverage the relief of this strain, enabling transformations like ring-opening reactions that are otherwise difficult to achieve. acs.orgfiveable.me The predictable and often selective cleavage of the cyclobutane ring makes it a powerful tool in molecular design. acs.org

Applications of Four-Membered Carbocycles as Versatile Synthetic Intermediates

Four-membered carbocycles are not only synthetic targets but also highly valuable intermediates for accessing other molecular frameworks. acs.orgacs.org Their inherent ring strain facilitates a variety of transformations that are central to modern synthetic strategies. acs.org These applications include:

Ring-Opening Reactions: The facile cleavage of C-C bonds in the cyclobutane ring, driven by the release of strain, allows for the stereoselective synthesis of complex acyclic chains. acs.orgfiveable.me

Ring-Expansion Reactions: Cyclobutane derivatives can be rearranged to form larger, more stable five- or six-membered rings. acs.org This strategy is particularly useful for constructing cyclopentanones and other important cyclic systems. researchgate.net

Cycloaddition Reactions: Cyclobutanes and their unsaturated counterparts, cyclobutenes, can participate in various cycloaddition reactions, serving as platforms for building polycyclic and spirocyclic structures. fiveable.meresearchgate.netsci-hub.se

Scaffolds in Medicinal Chemistry: The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in drug design. ru.nl It can act as a conformationally restricted isostere for other groups, such as phenyl rings or alkyl chains, helping to improve the pharmacological properties of drug candidates. ru.nlnih.gov The presence of a four-membered ring is a feature of several natural products and drugs. nih.gov

Overview of Sulfanyl (B85325)/Thioether Functionalities in Cyclobutane Systems

The sulfanyl or thioether group (R-S-R') is a critical functional group in organic chemistry and medicinal chemistry. Thioethers are found in a wide range of pharmaceuticals, natural products, and functional materials. nih.gov Their importance stems from their unique physicochemical properties and diverse reactivity. The sulfur atom can be readily oxidized to form sulfoxides and sulfones, which have distinct electronic and steric properties. researchgate.net

When incorporated into a cyclobutane system, as in 3-(phenylsulfanyl)cyclobutan-1-ol, the thioether functionality can influence the molecule's properties in several ways. The sulfur atom can act as a nucleophile or be targeted by electrophiles. Its presence can direct the stereochemical outcome of reactions on the cyclobutane ring and can participate in neighboring group effects. Furthermore, thioether-substituted cyclobutanes have been investigated as components in therapeutic agents. For instance, tetra-aryl cyclobutanes with thioether substitutions have been studied as potential inhibitors of androgen receptor action. google.com The combination of the strained cyclobutane scaffold with the versatile thioether linkage provides a platform for creating structurally diverse molecules with potential applications in various fields of chemistry.

Structural Features and Nomenclature of this compound

The chemical structure of this compound consists of a central four-membered cyclobutane ring substituted with two functional groups at the 1- and 3-positions.

Cyclobutane Ring: A puckered four-carbon ring that forms the core of the molecule.

Hydroxyl Group (-OH): Attached to the C1 position of the cyclobutane ring, classifying the molecule as an alcohol.

Phenylsulfanyl Group (-S-C₆H₅): Attached to the C3 position, this group consists of a sulfur atom bonded to a phenyl ring. This functionality is also known as a phenylthio group.

The nomenclature "this compound" systematically describes this structure. "Cyclobutan-1-ol" indicates the cyclobutane ring with a hydroxyl group at position 1. "(Phenylsulfanyl)" specifies the substituent at position 3. Due to the substitution pattern, the molecule can exist as cis and trans stereoisomers, depending on the relative orientation of the hydroxyl and phenylsulfanyl groups with respect to the plane of the ring.

Below is a table summarizing key identifiers and properties for the compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 119672-64-9 bldpharm.combldpharm.com |

| Molecular Formula | C₁₀H₁₂OS |

| Molecular Weight | 180.27 g/mol bldpharm.com |

| Synonyms | 3-(Phenylthio)cyclobutanol |

Structure

3D Structure

Properties

IUPAC Name |

3-phenylsulfanylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIRIZALZISLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1SC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylsulfanyl Cyclobutan 1 Ol and Analogous Structures

Direct Synthesis Strategies

Direct synthesis approaches aim to construct the 3-sulfanylcyclobutanol core in a straightforward manner. One such method involves the formal [3 + 1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins or their corresponding epoxy alcohol derivatives. rsc.org This strategy provides access to 3-borylated cyclobutanols, which serve as versatile intermediates. The boronate group can be subsequently functionalized, including conversion to a phenylsulfanyl group, to yield the target compound. This method is notable for its ability to generate substituted cyclobutanols, and when enantioenriched starting materials are used, it proceeds with high enantiospecificity. rsc.org

Another direct approach involves the rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones. organic-chemistry.org While not directly yielding a sulfanylcyclobutanol, this method produces 1,3-diketones which can be further manipulated to introduce the desired hydroxyl and sulfanyl (B85325) functionalities at the appropriate positions of a cyclobutane (B1203170) precursor. The reaction is chemoselective and proceeds under mild conditions. organic-chemistry.org

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions represent a powerful strategy for accessing the cyclobutane core. nih.gov These methods often start from more readily available cyclopropane (B1198618) or cyclopentane (B165970) precursors.

Ring Expansion from Cyclopropanol (B106826) and Related Carbinols

The ring expansion of cyclopropanols and related carbinols is a well-established method for the synthesis of cyclobutanones, which can be subsequently reduced to cyclobutanols. nih.govnih.govd-nb.info This transformation can be promoted by various catalysts, including gold(I) complexes. For instance, the rearrangement of 1-alkynyl cyclopropanols to alkylidene cycloalkanones proceeds stereoselectively. nih.govd-nb.info This method has been applied to the synthesis of highly substituted cyclopentanones from cyclopropanols. nih.gov While direct examples leading to 3-(phenylsulfanyl)cyclobutan-1-ol are not prevalent in the reviewed literature, the principle of ring expansion of functionalized cyclopropanols provides a viable synthetic route. For example, a cyclopropanol bearing a phenylsulfanyl group could potentially undergo a similar rearrangement to yield a phenylsulfanyl-substituted cyclobutanone (B123998), which could then be reduced to the target alcohol.

A notable example involves the BF3·Et2O- or MeSO3H/P2O5-mediated ring enlargement of cyclopropanes to cyclobutanones. ugent.be This strategy has been used in the synthesis of dihydrojasmone (B1670601) and its analogs. ugent.be Furthermore, Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes provides access to bicyclic systems containing a cyclobutane ring. rsc.orgrsc.org This process involves a tandem Prins addition, ring expansion, and a 1,2-silyl shift. rsc.orgrsc.org

The development of enantioselective organocatalyzed fluorination-induced Wagner-Meerwein rearrangement of allylic cyclopropanols and cyclobutanols also highlights the versatility of ring expansion strategies. nih.gov This tandem reaction, using binol-derived phosphoric acids, allows for the control of new stereogenic centers. nih.gov

Ring Enlargement of Oxaspiropentanes

Oxaspiropentanes, which can be synthesized from the oxidation of methylenecyclopropanes, serve as versatile intermediates for the preparation of cyclobutanones. thieme-connect.comacs.org The ring enlargement of oxaspiropentanes can be induced by acidic reagents such as protonic acids, lithium salts, or europium salts. thieme-connect.com

A significant advancement in this area is the one-pot synthesis of tertiary cyclobutanols through the ring expansion of oxaspiropentanes catalyzed by Grignard reagents. thieme-connect.comresearchgate.net This method avoids the isolation of the intermediate cyclobutanone. The reaction proceeds through the formation of a cyclobutanone intermediate, followed by nucleophilic attack of the Grignard reagent. researchgate.net The stereoselectivity of the Grignard reagent addition to the carbonyl group of the intermediate cyclobutanone has been studied, with stereospecificity observed in certain cases. researchgate.net This approach has been utilized to prepare a variety of tertiary cyclobutanol (B46151) derivatives. thieme-connect.com

| Oxaspiropentane Reactant | Grignard Reagent | Product | Yield (%) |

| 2a | Phenylmagnesium bromide | 3a | 85 |

| 2a | Vinylmagnesium bromide | 4a | 75 |

| 2b | Phenylmagnesium bromide | 3b | 80 |

| 2b | Vinylmagnesium bromide | 4b | 70 |

This table presents a selection of cyclobutanols synthesized from the Grignard reagent-catalyzed ring expansion of oxaspiropentanes. Data sourced from thieme-connect.com.

Lewis Acid-Catalyzed Ring Enlargement of Cyclobutyl Ketones

Lewis acids can catalyze the ring enlargement of cyclobutyl ketones, providing a pathway to larger ring systems. ugent.be However, the more common transformation involving Lewis acids and cyclobutanones is the ring-opening reaction. For instance, Lewis acids can promote the ring-opening of β-phenylcyclobutanones to form 4-phenyl enone compounds. researchgate.net Iron catalysts have been shown to effectively catalyze the ring-opening of simple cyclobutanones to yield α,β-unsaturated ketones. researchgate.net

In the context of ring expansion, a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes has been developed to produce bicyclo[4.2.0]octanes and bicyclo[3.2.0]heptanes. rsc.orgrsc.org This reaction proceeds through a Prins addition, ring expansion, and a 1,2-silyl shift, demonstrating the utility of Lewis acids in facilitating complex skeletal rearrangements. rsc.orgrsc.org

Nucleophilic Substitution and Addition Reactions in Cyclobutanol Formation

Nucleophilic substitution and addition reactions are fundamental to the synthesis of cyclobutanol derivatives, including those with a phenylsulfanyl substituent.

Reaction with Organometallic Reagents for Cyclobutanol Derivatives

The addition of organometallic reagents, such as Grignard reagents and organolithium compounds, to cyclobutanones is a direct and widely used method for the synthesis of tertiary cyclobutanols. acs.orglibretexts.org These organometallic reagents act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the cyclobutanone. libretexts.org This approach allows for the introduction of a wide variety of substituents onto the cyclobutane ring at the carbinol center. The cyclobutanol moiety can also serve as a masked acetyl group, which can withstand certain reaction conditions where an acetyl group would not be stable. acs.org

Stereoselective Reaction of Arylsulfanyl-Stabilized Homoenolates with Aldehydes

A stereoselective approach to the synthesis of functionalized alcohols involves the reaction of arylsulfanyl-stabilized homoenolates with aldehydes. rsc.orgrsc.orgelectronicsandbooks.com Specifically, the reaction of arylsulfanyl-stabilized lithium homoenolates with aromatic aldehydes can produce anti-adducts with high diastereoselectivity. rsc.orgrsc.orgelectronicsandbooks.com The use of a chiral ligand, such as (–)-sparteine, can induce moderate enantioselectivity in these reactions. rsc.orgelectronicsandbooks.com

This methodology has been explored with arylsulfanyl-stabilized amide-homoenolates. electronicsandbooks.com The chelated dianion ring of these homoenolates was expected to lead to high stereoselectivity. electronicsandbooks.com Indeed, the reaction of these homoenolates with aromatic aldehydes yielded anti-adducts with up to 96% diastereomeric excess and up to 47% enantiomeric excess in the presence of (–)-sparteine. rsc.orgelectronicsandbooks.com

| Aldehyde | Homoenolate Precursor | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | N-Methyl-3-(p-tolylsulfanyl)propanamide | 96 | 47 |

| 4-Chlorobenzaldehyde | N-Methyl-3-(p-tolylsulfanyl)propanamide | 94 | 45 |

| 2-Naphthaldehyde | N-Methyl-3-(p-tolylsulfanyl)propanamide | 92 | 40 |

This table showcases the stereoselectivity achieved in the reaction of an arylsulfanyl-stabilized homoenolate with various aromatic aldehydes. Data sourced from rsc.orgelectronicsandbooks.com.

Transition Metal-Catalyzed Approaches

Transition metal catalysis stands as a powerful tool for the construction and functionalization of cyclobutane rings, offering high efficiency and selectivity. researchgate.netresearchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Cyclobutane Scaffolds

Palladium-catalyzed cross-coupling reactions have emerged as a robust strategy for synthesizing a variety of cyclobutane derivatives. organic-chemistry.org One notable example involves the coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides. organic-chemistry.org This method, utilizing a palladium catalyst, facilitates the formation of diverse four-membered ring compounds, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org The reaction proceeds through the formation of a metal carbene, followed by migratory insertion and β-hydride elimination. organic-chemistry.org Optimization studies have identified Pd2(dba)3 with PPh3 and Cs2CO3 in 1,4-dioxane (B91453) at 90°C as an effective catalytic system, demonstrating broad substrate compatibility with various functional groups on the aryl bromide. organic-chemistry.org

Another versatile palladium-catalyzed approach involves the difunctionalization of 1,5-diene-2-yl triflates with amine nucleophiles to produce exo-methylenecyclobutanes. nih.gov This reaction can be directed to selectively form either cyclobutane or cyclopentane derivatives by tuning the ligand and reaction conditions. nih.gov For instance, the use of specific phosphine (B1218219) ligands can favor the formation of the four-membered ring with high regioselectivity. nih.gov

Furthermore, palladium catalysis can be employed for the alkoxycarbonylation of cyclobutanols to synthesize cyclobutanecarboxylates with α-quaternary carbon centers. researchgate.net This method effectively preserves the cyclobutane framework, preventing the common ring-opening of cyclobutanols. researchgate.net

Copper Hydride-Catalyzed Enantioselective Hydroalkylation for Cyclobutanes

Copper hydride (CuH) catalysis offers a powerful method for the enantioselective synthesis of cyclobutanes. nih.govmit.eduorganic-chemistry.org Specifically, the intramolecular hydroalkylation of halide-tethered styrenes has been successfully achieved using a copper hydride catalyst. nih.govacs.org This process allows for the creation of enantioenriched cyclobutanes with high levels of diastereoselectivity and enantioselectivity. nih.govacs.org

The key to this transformation is the hydrocupration of the olefin, which generates an enantioenriched organocopper intermediate under catalytic conditions. nih.govacs.org The use of dimethoxymethylsilane (B7823244) as the hydride source and a suitable chiral ligand, such as DTBM-SEGPHOS, is crucial for achieving high yields and enantioselectivity. acs.org This methodology has proven to be applicable on a gram scale and has been utilized in the synthesis of complex molecules, highlighting its synthetic utility. nih.govacs.org

Gold-Catalyzed Cascade Cycloisomerization to Cyclobutyl-Fused Systems

Gold catalysis has emerged as a valuable tool for orchestrating cascade reactions that lead to complex molecular architectures, including cyclobutyl-fused systems. frontiersin.orgnih.gov Gold catalysts, being highly carbophilic, can activate alkynes and allenes towards nucleophilic attack, initiating a cascade of transformations. nih.gov

One such strategy involves the gold-catalyzed cycloisomerization of 1,6-enynes. mdpi.com Depending on the substrate and reaction conditions, this can lead to the formation of cyclobutene-containing products. For instance, the cycloisomerization of specific 1,6-ene-ynamides can yield cyclobutanones after hydrolysis of the initially formed cyclobutenes. mdpi.com Another approach utilizes the gold-catalyzed reaction of 3-allyloxy-1,6-diynes to produce cyclobutyl-fused benzofurans. researchgate.netbohrium.com These reactions often proceed through the formation of a gold carbene intermediate, followed by subsequent intramolecular processes. mdpi.com

Photochemical and Radical-Mediated Synthesis

Photochemical and radical-mediated reactions provide alternative and powerful strategies for the synthesis of cyclobutane derivatives, often accessing unique reactivity patterns. rsc.orgudg.edu

Photoinduced Hydrogen Atom Transfer for Alpha-CH Alkylation of Alcohols

A general and effective method for the α-C–H alkylation of alcohols has been developed using visible light-induced hydrogen atom transfer (HAT). rsc.orgresearchgate.netdntb.gov.ua This approach allows for the direct functionalization of alcohols, including the formation of cyclobutane-containing structures. acs.org The reaction is typically promoted by a combination of a photocatalyst and a HAT catalyst. dntb.gov.ua This methodology exhibits broad substrate scope and excellent functional group tolerance, making it a versatile tool for the synthesis of highly functionalized alcohols. rsc.org The practicality of this method has been demonstrated through gram-scale synthesis and even reactions driven by sunlight. rsc.org In the context of cyclobutane synthesis, this method can be applied to the alkylation of alcohols with cyclobutyl-containing radical precursors. acs.org

Derivatization from Precursors

The synthesis of this compound and its analogs can also be achieved through the derivatization of readily available cyclobutane precursors. A common strategy involves the reduction of the corresponding 3-phenylcyclobutanone (B1345705). The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.

Another approach is the formal [3+1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives to generate 3-borylated cyclobutanols. bohrium.com The resulting alcohol and boronic ester functionalities serve as orthogonal synthetic handles for further derivatization, allowing for the introduction of various substituents, including the phenylsulfanyl group. bohrium.com

Furthermore, the ring-opening of bicyclo[1.1.0]butanes (BCBs) provides a direct route to 1,3-difunctionalized cyclobutanes. researchgate.netresearchgate.net This strain-release strategy can be initiated by various reagents, including those that would lead to the incorporation of a hydroxyl and a phenylsulfanyl group. Ruthenium-catalyzed methods have been developed for the difunctionalization of BCBs, showcasing the potential for controlled and selective C-C bond cleavage to afford substituted cyclobutanes. d-nb.info

The reaction of cyclobutanone with thiophenol under acidic conditions can also lead to the formation of arylthiocyclopropane carbaldehydes through a ring contraction mechanism. rsc.org However, careful control of the reaction conditions is necessary to favor the desired cyclobutane product.

Synthesis from Cyclobutanone Derivatives

A primary route to this compound involves the reduction of the corresponding 3-(phenylsulfanyl)cyclobutanone. This method benefits from the relative accessibility of substituted cyclobutanones. vub.ac.be

The stereochemical outcome of the reduction is a critical aspect. The hydride reduction of 3-substituted cyclobutanones generally favors the formation of the cis-cyclobutanol. vub.ac.be This selectivity is often high, exceeding 90%, and can be further improved by adjusting reaction conditions such as lowering the temperature or using less polar solvents. vub.ac.be The choice of reducing agent, while influential, does not typically alter the preference for the cis product. vub.ac.be Computational studies suggest that the transition state leading to the cis alcohol is energetically favored. vub.ac.be

For instance, the reduction of 3-phenylcyclobutanone and 3-benzyloxycyclobutanone with various hydride reagents consistently yields the corresponding cis-cyclobutanol as the major product. vub.ac.be This inherent diastereoselectivity provides a reliable method for establishing the relative stereochemistry of the hydroxyl and phenylsulfanyl groups in the target molecule.

The requisite 3-(phenylsulfanyl)cyclobutanone precursors can be prepared through several methods, including the ring expansion of cyclopropyl (B3062369) phenylthio carbinols. mdpi.comnih.gov This approach leverages the strain release of the three-membered ring to form the more stable cyclobutane system.

| Substituent (R) | Reducing Agent | Major Product | Key Finding |

|---|---|---|---|

| Phenyl | LiAlH₄ | cis-3-Phenylcyclobutanol | High cis-selectivity observed. vub.ac.be |

| Benzyloxy | LiAlH₄ | cis-3-Benzyloxycyclobutanol | The bulky substituent does not prevent high cis-selectivity. vub.ac.be |

| Generic Alkyl/Aryl | Various Hydrides | cis-3-Substituted Cyclobutanol | Cis-isomer is generally the predominant product. vub.ac.be |

Conversion from Cyclopropyl- and Cyclobutyltrifluoroborates

Potassium cyclopropyl- and cyclobutyltrifluoroborates serve as versatile intermediates in the synthesis of substituted cyclobutanes. organic-chemistry.org These organoboron compounds can undergo Suzuki-Miyaura coupling reactions with a variety of aryl chlorides, including those that are electron-rich, electron-poor, or sterically hindered, to produce aryl-substituted cyclopropanes and cyclobutanes in moderate to excellent yields. organic-chemistry.org This methodology provides a pathway to introduce the phenyl group onto the cyclobutane ring, which could then be further functionalized to introduce the hydroxyl and phenylsulfanyl groups in subsequent steps.

While direct conversion of cyclobutyltrifluoroborates to this compound is not explicitly detailed, the synthesis of borylated cyclobutanes offers a strategic entry point. nih.govrsc.org For example, 3-borylated cyclobutanols can be synthesized via a formal [3+1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives. nih.govrsc.org The resulting boron moiety acts as a synthetic handle that can be elaborated through various C-C, C-N, C-O, or carbon-halogen bond-forming processes. nih.gov This suggests a potential route where a borylated cyclobutanol is first synthesized and then the boron group is converted to a phenylsulfanyl group.

Preparation of 1,1-Di(phenylthio)cyclobutane Derivatives from Cyclopropane Carbinols

A notable method for constructing the cyclobutane ring with phenylsulfanyl substituents involves the acid-catalyzed ring expansion of 1-(phenylthio)cyclopropylcarbinols. tandfonline.comresearchgate.netgrafiati.com This reaction proceeds through a thionium (B1214772) ion intermediate, which facilitates the expansion of the three-membered ring to a four-membered ring. epdf.pub

Specifically, treating 1-(phenylthio)cyclopropylcarbinyl alcohols with 48% hydrobromic acid and zinc bromide leads to the formation of 2-alkyl-1,1-di(phenylthio)cyclobutane derivatives. tandfonline.comresearchgate.net This transformation provides a direct route to cyclobutanes bearing two phenylsulfanyl groups at the 1-position. Subsequent functional group manipulations would be necessary to arrive at this compound.

The versatility of this method is demonstrated by the further reactions of the resulting di(phenylthio)cyclobutane derivatives. For instance, heating these compounds with copper triflate and Hünig's base can yield 2-alkyl-1-(phenylthio)cyclobutenes. tandfonline.comresearchgate.net

Strategies for Selective Introduction of the Phenylsulfanyl Moiety

The selective introduction of a phenylsulfanyl group onto a pre-existing cyclobutane core is a key strategy for synthesizing the target compound and its analogs. researchgate.net The regioselectivity and stereoselectivity of this introduction are of paramount importance.

One approach involves the ring-opening of bicyclo[1.1.0]butanes (BCBs). The inherent strain in BCBs makes them susceptible to ring-opening reactions with nucleophiles. nih.gov Aggarwal and coworkers have developed an α-selective ring-opening of BCBs with various O-, S-, and N-nucleophiles. nih.gov This method, which involves the formation of a boronate complex, allows for the introduction of a substituent at the α-position with high selectivity. nih.gov This strategy could potentially be adapted for the introduction of a phenylsulfanyl group.

Another strategy involves conjugate addition reactions. For example, a rhodium(I)-catalyzed conjugate addition of an arylboronic acid to a cyclobutenoate has been used to introduce a fourth substituent in a diastereoselective manner. nih.gov While this example introduces an aryl group, similar methodology could potentially be explored for the introduction of a phenylsulfanyl group.

Chemical Reactivity and Transformations of 3 Phenylsulfanyl Cyclobutan 1 Ol

Ring Opening Reactions

The strained nature of the cyclobutane (B1203170) ring makes 3-(phenylsulfanyl)cyclobutan-1-ol prone to various ring-opening reactions under different conditions. These reactions are often driven by the release of ring strain.

Acid-Catalyzed Ring Opening and Cyclization

Acid catalysis is a common method for inducing ring expansions and rearrangements in strained cyclic systems like cyclobutanes. The inherent ring strain in cyclobutane derivatives makes them susceptible to transformations that relieve this strain, often leading to more stable five- or six-membered rings. In the presence of an acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water) and generating a secondary carbocation at the C-1 position. This carbocation can then undergo a variety of reactions, including ring expansion.

One of the primary pathways for the rearrangement of the initial carbocation is a Wagner-Meerwein rearrangement. This involves the 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center to form a more stable carbocation. wikipedia.org For cyclobutanol (B46151) derivatives, this often involves the migration of a ring carbon, leading to a ring-expanded cyclopentyl cation. youtube.com The stability of the resulting carbocation and the nature of the substituents on the ring influence the course of the rearrangement. youtube.com

In a related context, trifluoroacetic acid (TFA) has been shown to catalyze a [3+2] spiroannulation reaction of certain cyclobutanols, leading to the formation of spiro[cyclobuta[a]indene-7,1′-cyclobutane] skeletons under mild conditions.

Base-Promoted Ring Opening

Base-promoted ring-opening reactions of cyclobutanol derivatives often occur when a suitable leaving group is present at the γ-position (C-3). In a study on related compounds, 1-alkyl-3-phenylsulfonyl-3-trimethylsilylcyclobutanols were shown to undergo a base-promoted ring-opening reaction. oup.com The reaction is initiated by the deprotonation of the hydroxyl group. The resulting alkoxide can then induce the elimination of the group at the 3-position, leading to the cleavage of the C1-C2 or C1-C4 bond and the formation of an unsaturated ketone. oup.com

In the case of 1-alkyl-3-phenylsulfonyl-3-trimethylsilylcyclobutanols, treatment with potassium hydride led to the formation of β-methylene ketones and β,γ-unsaturated ketones. oup.com The phenylsulfonyl group acts as an effective leaving group in this transformation.

Table 1: Base-Promoted Ring Opening of 3-Substituted Cyclobutanols

| Starting Material | Base | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Phenyl-3-phenylsulfonyl-3-trimethylsilylcyclobutanol | KH | β-Methylene ketone, β,γ-Unsaturated ketone | High | oup.com |

| 1-Ethyl-3-phenylsulfonyl-3-trimethylsilylcyclobutanol | KH | β-Methylene ketone, β,γ-Unsaturated ketone | High | oup.com |

Although this example involves a phenylsulfonyl group rather than a phenylsulfanyl group, it demonstrates the principle of base-promoted ring opening in a structurally similar system. The success of this reaction depends on the ability of the substituent at the 3-position to act as a leaving group.

Thermolytic and Photolytic Ring Cleavage

Cyclobutane derivatives can undergo ring cleavage under thermolytic or photolytic conditions. These reactions often proceed through radical intermediates or concerted electrocyclic reactions. The specific products formed depend on the substitution pattern of the cyclobutane ring and the reaction conditions.

Thermolysis of certain cyclobutane derivatives can lead to fragmentation into two alkene molecules in a retro-[2+2] cycloaddition reaction. For this to occur, the molecule must possess a substitution pattern that allows for the formation of stable alkenes.

Photochemical reactions of cyclobutanes can also lead to ring cleavage. Direct irradiation can excite the molecule to a singlet excited state, while sensitized irradiation can lead to a triplet excited state. researchgate.net These excited states can then undergo various reactions, including ring opening to form 1,4-diradicals, which can then proceed to form different products. For instance, direct irradiation of some 3-substituted cyclopropenes, another class of strained rings, leads to vinylcarbenes which can rearrange further. researchgate.net While specific studies on the thermolysis or photolysis of this compound are not available, the general principles of cyclobutane photochemistry and thermochemistry suggest that such reactions could lead to ring-opened products.

Nucleophile-Induced Ring Opening

The strained cyclobutane ring can be opened by the attack of a nucleophile, particularly if there is a leaving group on the ring or if the ring is activated in some way. Nucleophilic substitution reactions are generally not typical for strained carbocycles unless there is a suitable activating group. researchgate.net

In the context of related systems, the reaction of a protected 2-hydroxycyclobutanone with thiophenol in the presence of an acid catalyst was investigated. rsc.org This reaction led to the formation of a cyclopropane (B1198618) carbaldehyde, which involves a ring contraction rather than a simple ring opening. However, it demonstrates the reactivity of a cyclobutane ring towards a sulfur nucleophile under acidic conditions.

Ring Opening via Thionium (B1214772) Ion Intermediates

The phenylsulfanyl group in this compound can play a direct role in ring-opening reactions through the formation of thionium ion intermediates. A thionium ion is a sulfur-stabilized carbocation, which can be generated from a sulfide (B99878) through oxidation followed by elimination or by the activation of a neighboring group.

In a related system, the ring-opening of 1-alkyl-3-phenylthio-3-trimethylsilylcyclobutanols was achieved through a sila-Pummerer rearrangement of the corresponding sulfoxide (B87167). oup.com This rearrangement likely proceeds through an intermediate with thionium ion character.

Furthermore, in the acid-catalyzed reaction of a protected 2-hydroxycyclobutanone with thiophenol, the formation of a cyclobutylthionium intermediate was proposed to rationalize the formation of some of the observed products. rsc.org This intermediate could then undergo rearrangement and ring contraction. These examples suggest that the phenylsulfanyl group in this compound could be oxidized to a sulfoxide, which upon treatment with an acid or other activating agent, could generate a thionium ion, leading to ring-opening or rearrangement products.

Skeletal Rearrangements

In addition to ring-opening reactions, this compound is expected to undergo skeletal rearrangements, particularly under acidic conditions. These rearrangements are driven by the relief of ring strain and the formation of more stable carbocation intermediates.

The most common type of skeletal rearrangement for cyclobutanol derivatives is the Wagner-Meerwein rearrangement. wikipedia.orgyoutube.comlibretexts.orgslideshare.net As discussed in the section on acid-catalyzed ring opening, protonation of the hydroxyl group leads to a secondary carbocation. This carbocation can then undergo a 1,2-shift of a C-C bond of the cyclobutane ring, resulting in a ring-expanded and more stable cyclopentyl carbocation. youtube.comyoutube.com The final product would then be formed by the loss of a proton or capture of a nucleophile.

Another type of rearrangement that has been observed for substituted cyclobutanones is a tandem O-nitrosobenzene alkylation-cyclobutanone ring expansion. nih.gov This reaction, mediated by an organocatalyst, converts 3-substituted cyclobutanones into 4-substituted-5-hydroxy-γ-lactams. nih.gov While this specific reaction may not be directly applicable to this compound, it illustrates the diverse rearrangement possibilities of the cyclobutane skeleton.

The presence of the phenylsulfanyl group at the 3-position would likely influence the migratory aptitude of the adjacent C-C bonds during a Wagner-Meerwein rearrangement, thus directing the regiochemical outcome of the skeletal rearrangement.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Alkyl-3-phenylsulfonyl-3-trimethylsilylcyclobutanol |

| β-Methylene ketone |

| β,γ-Unsaturated ketone |

| 1-Phenyl-3-phenylsulfonyl-3-trimethylsilylcyclobutanol |

| 1-Ethyl-3-phenylsulfonyl-3-trimethylsilylcyclobutanol |

| 1-Butyl-3-phenylsulfonyl-3-trimethylsilylcyclobutanol |

| 1-Alkyl-3-phenylthio-3-trimethylsilylcyclobutanol |

| 3-Substituted cyclobutanone (B123998) |

Rearrangements Following Cyclobutane Ring Cleavage

The inherent strain of the four-membered ring in this compound makes it susceptible to ring-opening reactions, often followed by skeletal rearrangements. These transformations are typically initiated by activating one of the functional groups.

One studied pathway involves the base-promoted ring-opening of related cyclobutanol systems. For this to occur with this compound, the sulfide would likely first be oxidized to a more effective activating group, such as a phenylsulfonyl group. For instance, treatment of 1-alkyl-3-phenylsulfonyl-3-trimethylsilylcyclobutanols with a base like potassium hydride has been shown to induce a ring-opening reaction to produce β-methylene ketones. oup.com This process involves the formation of a cyclobutanolate, which then undergoes fragmentation. A similar pathway could be envisioned for derivatives of this compound, where the phenylsulfonyl group acts as a leaving group, facilitating the cleavage of the C-C bond and subsequent formation of an unsaturated ketone. oup.com

Palladium-catalyzed reactions also offer a route to cyclobutane ring cleavage. Studies on other cyclobutanol derivatives have demonstrated that palladium catalysts can promote the cleavage of two C(sp³)–C(sp³) bonds in a formal [2+2]-retrocyclization, yielding products like styrene (B11656) and acetophenone (B1666503) derivatives. acs.org This suggests that under specific palladium catalysis conditions, the cyclobutane ring of this compound could be cleaved, potentially leading to various fragmentation products. acs.orgacs.org

Semipinacol-type Rearrangements in Related Systems

Semipinacol rearrangements are a class of reactions involving the 1,2-migration of a carbon or hydrogen atom in a heterosubstituted alcohol, leading to the formation of a ketone or aldehyde. rsc.org In systems related to this compound, these rearrangements often result in ring expansion, providing a valuable method for synthesizing five-membered rings.

For example, the acid-catalyzed rearrangement of 1-vinylcyclobutanols is a well-established method for producing cyclopentanones. When a sulfur substituent is present, it can influence the course of the reaction. Treatment of O-silylated 1-isopropenyl-2-phenylthiocyclobutanol with an acid catalyst resulted in a ring expansion to form 2,2-dimethyl-3-phenylthiocyclopentanone. ugent.be Similarly, the potassium hydride-induced ring expansion of 2-(phenylthio)-1-vinylcyclobutanols yields 4-(phenylthio)cyclohexanones, highlighting the crucial role of the sulfur substituent in these transformations. researchgate.net

More recent developments have utilized photoredox or electrochemical catalysis to initiate semipinacol rearrangements in alkenyl cyclobutanols, allowing for the synthesis of β-sulfonated cyclopentanones. nih.govresearchgate.net These reactions proceed through radical intermediates, where an arylsulfonyl radical adds to the alkene, triggering the ring-expanding rearrangement. nih.govresearchgate.net While these examples involve vinyl-substituted cyclobutanols, they demonstrate a powerful strategy for ring expansion that could be applicable to derivatives of this compound after appropriate functionalization. nih.govrsc.orgresearchgate.net

Functional Group Transformations on the Hydroxyl Group

The hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of a variety of derivatives through standard transformations such as esterification and etherification. These reactions generally proceed under standard conditions, although the presence of the phenylsulfanyl group requires careful consideration of reagent choice to avoid unintended side reactions, particularly oxidation of the sulfur atom.

Esterification: The conversion of the alcohol to an ester can be achieved using common acylating agents like acyl chlorides or carboxylic anhydrides in the presence of a base such as pyridine (B92270) or triethylamine.

Etherification: The formation of an ether can be accomplished via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide.

It is important to select reaction conditions that are compatible with the sulfide moiety. Strong oxidizing agents, sometimes used in conjunction with other transformations, could lead to the undesired oxidation of the phenylsulfanyl group to a sulfoxide or sulfone. raco.catnih.gov Biocatalytic methods, such as enzyme-mediated esterification, can also be employed for the resolution of racemic cyclobutanol derivatives, offering a route to enantiomerically pure compounds. nih.gov

Reactions Involving the Phenylsulfanyl Group

The phenylsulfanyl group is a versatile functional handle that can undergo several important transformations, significantly expanding the synthetic utility of this compound.

The sulfur atom in the phenylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide or sulfone. The choice of oxidant and reaction conditions determines the final oxidation state. The resulting sulfones are valuable synthetic intermediates, often used to activate the molecule for subsequent reactions.

Common oxidizing agents for the conversion of sulfides to sulfones include:

Oxone® (Potassium peroxymonosulfate): This is an effective and often environmentally friendly oxidant. The reaction can be performed under various conditions, sometimes in the solid state or in solvents like water or ethanol, to selectively yield either the sulfoxide or the sulfone. rsc.orgasianpubs.org

m-Chloroperoxybenzoic acid (m-CPBA): A widely used reagent for the oxidation of sulfides. By controlling the stoichiometry (one equivalent for the sulfoxide, two or more for the sulfone), the desired oxidation level can often be achieved. masterorganicchemistry.comnih.govderpharmachemica.com

The table below summarizes common conditions for the oxidation of aryl sulfides.

| Oxidant | Catalyst/Solvent | Product | Reference(s) |

| Oxone® | AlCl₃ / solid-state | Sulfone | asianpubs.org |

| Oxone® | Water | Sulfone | rsc.org |

| Oxone® | Ethanol | Sulfoxide | rsc.orgjchemrev.com |

| m-CPBA (≥2 equiv.) | Dichloromethane | Sulfone | masterorganicchemistry.comnih.gov |

| Hydrogen Peroxide | Tantalum Carbide | Sulfone | jchemrev.com |

The phenylsulfanyl group itself is a poor leaving group. However, upon oxidation to a phenylsulfonyl group (-SO₂Ph), it is transformed into an excellent leaving group, comparable to tosylates. organicreactions.org This transformation is key to unlocking further reactivity, particularly in elimination and substitution reactions.

The removal of the sulfonyl group, known as desulfonylation , is a common synthetic strategy. organicreactions.orgwikipedia.org This is typically achieved under reductive conditions using reagents such as sodium amalgam, samarium(II) iodide, or aluminum amalgam. wikipedia.orgresearchgate.net For example, a sulfone derivative of this compound could be reductively desulfonylated to yield 3-phenylcyclobutanol. This strategy has been used in the synthesis of complex molecules where the sulfone acts as a temporary activating group. bris.ac.uk

Furthermore, β-hydroxy or β-alkoxy sulfones are classic substrates for the Julia-Lythgoe olefination, a reaction that involves reductive elimination to form a carbon-carbon double bond. wikipedia.org This highlights the potential of oxidized derivatives of this compound to serve as precursors for the synthesis of unsaturated compounds.

The sulfur substituent can exert significant electronic and steric influence on adjacent reaction centers, thereby controlling the regioselectivity and stereoselectivity of certain transformations. A prominent example is its role as a regiochemical control element in Diels-Alder reactions. researchgate.net

Studies have shown that the oxidation state of a sulfur substituent on a diene can completely switch the regiochemical outcome of its cycloaddition with a dienophile. For instance, the cycloaddition of a 2-(phenylthio)indole derivative with methyl propiolate afforded a carbazole (B46965) product with a specific regiochemistry. nih.gov In contrast, the corresponding sulfone analogue yielded the opposite regioisomer. nih.gov This demonstrates that the less electron-withdrawing phenylthio group and the strongly electron-withdrawing phenylsulfonyl group direct the dienophile to different positions.

While this compound itself is not a diene, it could be converted into a dienophile (e.g., 3-(phenylsulfanyl)cyclobut-2-en-1-one) or a diene precursor. In such cases, the phenylsulfanyl or phenylsulfonyl group would be expected to play a crucial role in directing the outcome of cycloaddition reactions, making it a valuable tool for constructing complex polycyclic systems with high regiocontrol. thieme-connect.comorgsyn.orgrsc.orgresearchgate.net

Reactions at the Cyclobutane Ring Carbons

The strained nature of the cyclobutane ring, coupled with the electronic effects of the hydroxyl and phenylsulfanyl substituents, allows for a variety of chemical transformations at the ring's carbon atoms. These reactions are crucial for the synthesis of more complex and densely functionalized cyclobutane derivatives, which are of significant interest in medicinal chemistry due to their properties as bioisosteres for larger or more flexible chemical groups. researchgate.net

While direct experimental studies on the stereospecific derivatization of borylated derivatives of this compound are not prominently documented, the behavior of analogous cyclobutylboronic esters provides a strong basis for predicting their reactivity. The conversion of a cyclobutanol to a cyclobutylboronic ester sets the stage for a variety of subsequent stereospecific transformations.

A modular approach to substituted cyclobutylboronic esters has been described, proceeding through successive intermolecular radical additions to cyclobutenylboronates or bicyclo[1.1.0]but-1-ylboronates. researchgate.netresearchgate.net This methodology allows for the controlled introduction of various functional groups. For a molecule like this compound, a hypothetical pathway would first involve the conversion of the hydroxyl group to a suitable leaving group, followed by elimination to form a cyclobutene (B1205218), which could then be borylated. Alternatively, the hydroxyl group could direct a C-H borylation reaction.

Once a borylated intermediate, such as pinacolato (3-phenylsulfanylcyclobutyl)boronate, is formed, it can undergo a range of stereospecific cross-coupling reactions. For instance, the Aggarwal group has demonstrated that bicyclo[1.1.0]butyl boronate complexes can react with a wide array of electrophiles to achieve diastereoselective difunctionalization of the strained central C-C σ-bond, leading to highly substituted cyclobutanes. researchgate.net This suggests that a borylated derivative of this compound could be a versatile precursor for introducing additional substituents with high stereocontrol.

The table below illustrates representative transformations of cyclobutylboronic esters with various coupling partners, which could be analogously applied to a borylated derivative of this compound.

| Entry | Cyclobutylboronic Ester | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |

| 1 | Bicyclo[1.1.0]butyl boronic ester | Thiophenol | Not specified | α-Phenylsulfanyl cyclobutylboronic ester | Not specified | bris.ac.uk |

| 2 | Pinacolato 1-cyclobutenylboronate | Xanthate | Not specified | 1,2-disubstituted cyclobutylboronic ester | Not specified | researchgate.net |

| 3 | Bicyclo[1.1.0]butyl boronate complex | Aryl Halide | Pd(II) | Arylated cyclobutylboronic ester | >50 examples with high diastereoselectivity | researchgate.net |

This table presents data from analogous systems to illustrate the potential reactivity.

The direct functionalization of C(sp²)-H bonds with cyclobutyl groups represents a powerful and atom-economical method for creating complex molecular architectures. While direct C(sp²)-H cyclobutylation using this compound as the cyclobutylating agent has not been explicitly detailed, related methodologies provide a clear blueprint for how such a transformation could be achieved.

A notable strategy involves the ring-opening of bicyclo[1.1.0]butanes (BCBs) in the presence of a C(sp²)-H bond-containing substrate, often catalyzed by a transition metal. For example, a silver-π-acid catalyzed C(sp²)-H cyclobutylation of hydroxyarenes with BCBs has been developed, affording 1,3-difunctionalized cyclobutanes with high diastereoselectivity. anr.frnih.govbohrium.com In a hypothetical scenario, a derivative of this compound could be envisioned to react as either the BCB precursor or the nucleophilic partner, depending on the specific synthetic design.

More broadly, catalyst-controlled C-H functionalization of cyclobutanes offers a versatile approach to introduce substituents at specific positions. nih.govnih.gov Rhodium(II) catalysts, for instance, have been shown to mediate intermolecular C-H insertion reactions on cyclobutane scaffolds, leading to either 1,1- or 1,3-disubstituted products depending on the catalyst used. nih.gov This suggests that the C-H bonds of the cyclobutane ring in this compound could be selectively functionalized. The directing influence of the hydroxyl and phenylsulfanyl groups would be a critical factor in determining the regioselectivity of such reactions. For instance, palladium-catalyzed C(sp³)-H functionalization methodologies have been explored for cyclobutane β-amino acid derivatives, where a directing group controls the site of C-C bond formation. anr.fr

The following table showcases examples of C-H functionalization on cyclobutane rings, illustrating the potential for creating difunctionalized products from precursors structurally related to this compound.

| Entry | Cyclobutane Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Bicyclo[1.1.0]butane (BCB) | 2-Naphthol | AgBF₄ | cis-1-(naphthalen-2-yloxy)-1-arylcyclobutane | 85 (NMR) | 95:5 | anr.fr |

| 2 | Cyclobutyl Ketone | Aryl Halide | Pd-catalyst | cis-γ-arylated cyclobutyl ketone | Good to excellent | Not specified | bohrium.com |

| 3 | Cyclobutane Carboxamide | Aryl Iodide | Rh₂(esp)₂ | cis-1,3-disubstituted cyclobutane | Not specified | Not specified | nih.gov |

This table presents data from analogous systems to illustrate the potential reactivity.

Stereochemical Aspects in the Chemistry of 3 Phenylsulfanyl Cyclobutan 1 Ol

Diastereoselective Synthesis and Reactions

Diastereoselective synthesis aims to preferentially form one diastereomer over others in a chemical reaction. For 3-(phenylsulfanyl)cyclobutan-1-ol, this involves controlling the relative stereochemistry of the hydroxyl and phenylsulfanyl groups, leading to either the cis or trans isomer.

A primary strategy for achieving diastereoselectivity is through the reduction of the corresponding ketone, 3-(phenylsulfanyl)cyclobutanone. The facial selectivity of the reduction is influenced by the steric bulk of the existing phenylsulfanyl group. The reducing agent, such as sodium borohydride, will preferentially attack from the less sterically hindered face of the cyclobutanone (B123998) ring. This generally leads to the formation of the trans diastereomer as the major product, where the incoming hydride and the phenylsulfanyl group are on opposite sides of the ring.

Modern synthetic methods provide alternative routes. For instance, the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinedione or nitrosoarenes has been shown to produce multi-substituted cyclobutanes. Subsequent cleavage of the newly introduced bonds can yield cyclobutane (B1203170) derivatives with cis-1,3-heteroatom substitutions in a diastereoselective manner rsc.org.

Furthermore, the use of chiral auxiliaries represents a powerful approach. A chiral auxiliary can be temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved. This method causes an asymmetric induction at the reaction center, leading to the preferred formation of a single diastereomer uni-hamburg.de. Although sometimes requiring chromatographic separation, this technique is a cornerstone for developing diastereomerically pure compounds uni-hamburg.de.

Table 1: Examples of Diastereoselective Synthesis Approaches

| Reaction Type | Precursor | Reagents/Conditions | Predominant Outcome |

| Ketone Reduction | 3-(Phenylsulfanyl)cyclobutanone | Sodium Borohydride (NaBH₄) | trans-3-(Phenylsulfanyl)cyclobutan-1-ol |

| Cycloaddition | Bicyclo[1.1.0]butane | 1. Triazolinedione 2. N-N bond cleavage | cis-1,3-disubstituted cyclobutane derivative rsc.org |

| Auxiliary Control | Substrate with chiral auxiliary | Asymmetric induction | Preferred formation of one diastereomer uni-hamburg.de |

Enantioselective Synthesis and Transformations

Enantioselective synthesis focuses on the preferential formation of a specific enantiomer of a chiral molecule. wikipedia.org Since both cis and trans isomers of this compound are chiral, obtaining them in enantiomerically enriched form requires asymmetric synthesis techniques.

One effective strategy is the sulfa-Michael addition to a prochiral cyclobutene (B1205218) derivative. Using a chiral bifunctional acid-base catalyst, such as a chinchona-based squaramide, the addition of thiophenol can proceed with high yield and excellent enantioselectivity, establishing the stereocenter at the C3 position. rsc.org Subsequent functional group manipulation at the C1 position, such as the reduction of an ester, would yield the desired enantiomerically enriched this compound.

Modern catalytic systems offer sophisticated pathways to chiral cyclobutanes. For example, cascade reactions involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition can produce complex chiral cyclobutane structures with high diastereoselectivity and enantioselectivity. chemistryviews.org Such methods are advantageous as they can be performed in a single operational step without the need to isolate intermediates. chemistryviews.org

The use of chiral catalysts is a powerful tool for these syntheses. Catalytic systems based on metals like rhodium or cobalt have been developed for the asymmetric synthesis of various cyclobutane derivatives, often providing high enantioselectivity (e.g., 86-97% ee).

Isomerism (cis/trans) and Conformational Analysis of Cyclobutanol (B46151) Derivatives

The structure of this compound allows for geometric isomerism, specifically cis-trans isomerism. wikipedia.org This arises from the relative positioning of the hydroxyl (-OH) and phenylsulfanyl (-SPh) groups with respect to the plane of the cyclobutane ring. libretexts.org

Cis isomer : The -OH and -SPh groups are on the same side of the ring.

Trans isomer : The -OH and -SPh groups are on opposite sides of the ring.

Both the cis and trans isomers are chiral as neither has an internal plane of symmetry. The carbon atoms bearing the hydroxyl group (C1) and the phenylsulfanyl group (C3) are stereocenters. Consequently, both the cis and trans isomers exist as pairs of enantiomers.

The cyclobutane ring itself is not planar. To alleviate the angle strain of a perfectly square geometry (90° bond angles) and the torsional strain from eclipsing C-H bonds, cyclobutane adopts a puckered or "butterfly" conformation. maricopa.edu In this conformation, the substituents occupy positions that are analogous to the axial and equatorial positions in cyclohexane. The ring undergoes a rapid "ring-flipping" motion, interconverting these positions. The relative stability of the conformers for the cis and trans isomers of this compound will depend on the energetic cost of steric interactions, particularly the unfavorable 1,3-diaxial interactions between substituents. maricopa.edu Generally, conformations that place the bulky phenylsulfanyl group in an equatorial-like position are favored.

Regioselectivity in Chemical Transformations

Regioselectivity describes the preference of a chemical reaction to form one constitutional isomer over another. saskoer.ca In transformations involving this compound or its precursors, regioselectivity is a key consideration, particularly in addition reactions and ring-opening processes.

For example, in the synthesis of this compound via the addition of an unsymmetrical reagent to 3-(phenylsulfanyl)cyclobutene, the reaction can be highly regioselective. The addition of an electrophile will preferentially occur at a position that leads to the most stable carbocation intermediate. The sulfur atom of the phenylsulfanyl group can stabilize an adjacent positive charge through resonance, which would direct the regiochemical outcome of the addition.

Acid-catalyzed reactions of this compound can also exhibit regioselectivity. Protonation of the hydroxyl group makes it a good leaving group (H₂O), leading to the formation of a carbocation at C1. Due to the inherent strain in the four-membered ring, this carbocation is susceptible to rearrangement or ring-opening. researchgate.net The position of the phenylsulfanyl group can influence the pathway of these reactions, directing where a subsequent nucleophilic attack will occur and thus determining the structure of the final product. Such reactions can be under either kinetic control, where the product distribution is determined by the relative rates of formation, or thermodynamic control, where it is determined by the relative stabilities of the products. saskoer.ca

Influence of Substituents on Stereochemical Outcome and Reactivity

The hydroxyl (-OH) and phenylsulfanyl (-SPh) groups profoundly influence the chemical behavior of the molecule through both steric and electronic effects.

Phenylsulfanyl Group (-SPh):

Steric Influence: The phenylsulfanyl group is sterically demanding. Its bulk hinders the approach of reagents from the same face of the cyclobutane ring. This steric hindrance is a primary factor in directing the diastereoselective reduction of 3-(phenylsulfanyl)cyclobutanone, forcing the hydride to attack from the opposite, less hindered face.

Electronic Influence: The sulfur atom possesses lone pairs of electrons that can participate in reactions. It can stabilize adjacent carbocations through p-orbital overlap, influencing the regioselectivity of electrophilic additions and rearrangement reactions. It can also act as a nucleophile itself, and its presence can affect the acidity of neighboring protons. The stereodirecting effects of sulfur-containing substituents have been observed in additions to double bonds, where they can form ylide intermediates that subsequently rearrange. researchgate.net

Hydroxyl Group (-OH):

Reactivity: The hydroxyl group is a key functional handle. It can be oxidized to the corresponding ketone, 3-(phenylsulfanyl)cyclobutanone. Under acidic conditions, it can be protonated to form a good leaving group (-OH₂⁺), initiating carbocation-based chemistry such as elimination or ring-opening/rearrangement reactions.

Directing Effects: The hydroxyl group can act as a directing group by forming hydrogen bonds with certain reagents. This can hold the reagent in a specific orientation relative to the cyclobutane ring, influencing the stereochemical outcome of a reaction at another site on the molecule.

Table 2: Summary of Substituent Effects

| Substituent | Effect Type | Influence on Reactivity and Stereochemistry |

| Phenylsulfany (-SPh) | Steric | Directs incoming reagents to the trans face of the ring. |

| Electronic | Stabilizes adjacent carbocations, influencing regioselectivity. researchgate.net | |

| Hydroxyl (-OH) | Reactivity | Site for oxidation, or protonation to initiate rearrangements. |

| Directing | Can orient reagents via hydrogen bonding, influencing stereochemistry. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms. For 3-(Phenylsulfanyl)cyclobutan-1-ol, both proton (¹H) and carbon-13 (¹³C) NMR are essential for its structural elucidation. The compound can exist as two geometric isomers, cis and trans, which will have distinct NMR spectra.

¹H NMR Spectroscopic Analysis (Chemical Shifts, Coupling Constants, Multiplicity)

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule.

Chemical Shifts (δ) : The position of a proton signal in the spectrum is indicative of its electronic environment. For this compound, the aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.2 and 7.5 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would resonate at a characteristic chemical shift, as would the proton on the carbon bearing the phenylsulfanyl group (CH-SPh). The remaining methylene (B1212753) protons of the cyclobutane (B1203170) ring would appear as complex multiplets in the aliphatic region of the spectrum. The position of the hydroxyl proton (-OH) can vary and often appears as a broad singlet.

Coupling Constants (J) : The interaction between non-equivalent protons on adjacent carbons leads to the splitting of signals, with the magnitude of this splitting given by the coupling constant, measured in Hertz (Hz). The J-values are crucial for determining the relative stereochemistry of the substituents on the cyclobutane ring. Different coupling constants would be expected for the cis and trans isomers due to their different dihedral angles between vicinal protons.

Multiplicity : The multiplicity of a signal (e.g., singlet, doublet, triplet, multiplet) indicates the number of neighboring protons. This information helps to piece together the connectivity of the carbon skeleton.

Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl-H | Data not available | m | Data not available |

| CH-OH | Data not available | m | Data not available |

| CH-SPh | Data not available | m | Data not available |

| Cyclobutyl-CH₂ | Data not available | m | Data not available |

| OH | Data not available | br s | Data not available |

Specific, experimentally verified ¹H NMR data for this compound, including distinct values for cis and trans isomers, are not available in the reviewed literature.

¹³C NMR Spectroscopic Analysis (Chemical Shifts)

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Chemical Shifts (δ) : Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the phenyl ring will appear in the aromatic region (typically 120-140 ppm). The carbon attached to the oxygen atom (C-OH) and the carbon attached to the sulfur atom (C-SPh) will have characteristic chemical shifts influenced by the electronegativity of these heteroatoms. The chemical shifts of the cyclobutane ring carbons will also be distinct for the cis and trans isomers due to different steric and electronic environments.

Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| Phenyl C (quaternary) | Data not available |

| Phenyl CH | Data not available |

| C-OH | Data not available |

| C-SPh | Data not available |

| Cyclobutyl-CH₂ | Data not available |

Specific, experimentally verified ¹³C NMR chemical shifts for this compound are not available in the reviewed literature.

Advanced NMR Techniques for Stereochemical Assignment

To unambiguously determine the cis or trans stereochemistry of this compound, advanced two-dimensional (2D) NMR techniques are necessary.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, a NOESY experiment could show a correlation between the protons on the carbons bearing the hydroxyl and phenylsulfanyl groups in the cis isomer, which would be absent in the trans isomer.

Correlation Spectroscopy (COSY) : A COSY spectrum reveals which protons are coupled to each other, helping to confirm the connectivity within the cyclobutane ring.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms.

While these advanced NMR techniques are standard for stereochemical assignment, specific studies applying them to this compound have not been identified in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₀H₁₂OS), the expected exact mass can be calculated and compared to the experimental value to confirm the chemical formula.

Expected HRMS Data for C₁₀H₁₂OS

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 181.0654 | Data not available |

| [M+Na]⁺ | 203.0474 | Data not available |

Specific, experimentally determined HRMS data for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Absorptions in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching.

Absorptions just below 3000 cm⁻¹ for aliphatic C-H stretching of the cyclobutane ring.

Characteristic C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.

A C-O stretching vibration typically found in the 1050-1260 cm⁻¹ range.

A C-S stretching vibration, which is typically weak and appears in the 600-800 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | Data not available | Broad, Strong |

| C-H stretch (aromatic) | Data not available | Medium |

| C-H stretch (aliphatic) | Data not available | Medium |

| C=C stretch (aromatic) | Data not available | Medium-Weak |

| C-O stretch (alcohol) | Data not available | Strong |

| C-S stretch | Data not available | Weak |

A specific, experimentally recorded IR spectrum with peak assignments for this compound is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. For a compound like this compound, which can exist as cis and trans diastereomers, single-crystal X-ray diffraction is invaluable for unambiguously assigning the relative stereochemistry of the hydroxyl (-OH) and phenylsulfanyl (-SPh) groups.

While a specific crystal structure for this compound (CAS No. 119672-64-9) is not extensively reported in publicly accessible crystallographic databases, the methodology remains the gold standard for such determinations. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of individual atoms can be deduced.

A hypothetical crystallographic analysis of one of the isomers of this compound would yield critical structural parameters. These parameters would confirm the puckered nature of the cyclobutane ring and the precise orientation (axial or equatorial) of the substituents. The data would also provide exact measurements of bond lengths and angles, offering insights into the effects of ring strain and substituent electronics. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of molecules in the crystal lattice. The determination of the crystal structure for related cyclobutanol (B46151) derivatives has been crucial in resolving stereochemical ambiguities.

Table 1: Potential Information from X-ray Crystallographic Analysis of this compound

| Parameter | Description | Significance |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Provides fundamental information about the crystal's macroscopic symmetry. |

| Space Group | The space group defines the symmetry operations that relate the atoms within the unit cell. | Determines the arrangement of molecules in the crystal lattice. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular structure and reveals any structural distortions due to ring strain or steric hindrance. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule, particularly the puckering of the cyclobutane ring. | Elucidates the three-dimensional shape of the molecule in the solid state. |

| Hydrogen Bonding | Identification and geometry of intermolecular hydrogen bonds involving the hydroxyl group. | Explains the forces holding the crystal lattice together and influences physical properties like melting point. |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating its stereoisomers. Given the existence of cis and trans isomers, methods that can resolve these diastereomers are particularly important.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for both the analysis and purification of this compound isomers. The separation is based on the differential partitioning of the isomers between a stationary phase (the column) and a liquid mobile phase.

Purity Assessment: A standard HPLC analysis can quickly reveal the presence of impurities in a sample. A pure compound should ideally produce a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound.

Isomer Separation: The separation of the cis and trans diastereomers of this compound can be achieved due to their different physical properties, which lead to different interactions with the stationary phase. Normal-phase HPLC, using a polar stationary phase like silica (B1680970) gel, or reversed-phase HPLC, with a non-polar stationary phase like C18, can be employed. The choice of mobile phase is critical for achieving optimal resolution between the isomer peaks. For aromatic compounds like this, a Phenyl Hydride column can offer enhanced selectivity for resolving positional isomers. mtc-usa.com Detection is typically performed using a UV detector, taking advantage of the phenyl group's strong UV absorbance.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for assessing the purity of volatile or semi-volatile compounds. For analysis, the alcohol group of this compound may require derivatization to increase its volatility and thermal stability.

Purity and By-product Analysis: When coupled with a mass spectrometer (GC-MS), this technique is exceptionally useful. GC separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for the confident identification of the main compound and any impurities. This is particularly useful for detecting residual starting materials or by-products from its synthesis. The analysis of the precursor, 3-(phenylsulfanyl)cyclobutan-1-one, and related reaction mixtures is often monitored by GC-MS. rsc.org

Table 2: Representative Chromatographic Methods for Analysis

| Method | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detection | Application |

| Reversed-Phase HPLC | C18, Phenyl Hydride mtc-usa.com | Acetonitrile/Water or Methanol/Water mixtures | UV (254 nm) | Purity assessment and separation of cis/trans isomers. |

| Normal-Phase HPLC | Silica Gel | Hexane/Ethyl Acetate or Hexane/Isopropanol mixtures | UV (254 nm) | Preparative separation of cis/trans isomers. nih.gov |

| Gas Chromatography (GC) | Capillary column (e.g., DB-WAX, DB-5) | Helium, Nitrogen | Flame Ionization Detector (FID) | Purity assessment of volatile components. |

| GC-Mass Spectrometry (GC-MS) | Capillary column (e.g., DB-WAX) nih.gov | Helium | Mass Spectrometer (MS) | Identification of impurities and structural confirmation. |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to study the electronic structure and properties of cyclobutane (B1203170) derivatives. niscpr.res.innanobioletters.com

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving cyclobutanes. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing deep insights into reaction mechanisms.

For instance, in the synthesis of substituted cyclobutanes from pyrrolidines, DFT calculations at the (U)M06-2X-D3/6-311G(d,p) level of theory have been used to unveil the reaction mechanism. acs.orgudg.edu These studies show that the rate-determining step is the extrusion of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical, which then collapses to the cyclobutane product. acs.orgudg.edu The activation energy for this key step was calculated to be around 16-18 kcal/mol, depending on the substituents. udg.edu Similarly, DFT has been employed to understand the Rh(III)-catalyzed synthesis of cyclobutanes from quinazolinones and alkylidenecyclopropanes, proposing a pathway involving the ring-opening of a cyclopropyl (B3062369) moiety. acs.org In photoredox-catalyzed reactions forming polysubstituted cyclobutanes, DFT calculations have helped to rationalize the reaction outcomes by comparing the activation barriers for different pathways. rsc.org

Table 1: Representative Calculated Activation Energies for Cyclobutane Formation Reactions using DFT

| Reaction Type | Reactants | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrrolidine Contraction | Substituted Pyrrolidine | (U)M06-2X-D3/6-311G(d,p) | 16.0 - 17.7 | udg.edu |

| Photoredox Cascade | α-silylamine + Bicyclobutane | Not Specified | 20.4 | rsc.org |

This table presents illustrative data from studies on analogous systems to demonstrate the application of DFT in determining reaction barriers.